molecular formula C13H15NO2 B6178781 3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one CAS No. 2648957-52-0

3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one

Cat. No.: B6178781
CAS No.: 2648957-52-0
M. Wt: 217.3
InChI Key:
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Description

3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one is a complex organic compound characterized by its unique fused ring structure. This compound belongs to the spiro compound family, which consists of two rings that share a single atom. The presence of the pyrano[3,2-b]pyridin moiety makes it particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction may start with a suitable pyridine derivative, which undergoes cyclization with a cyclohexane derivative in the presence of a strong acid or base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. Catalysts are often employed to increase the yield and purity of the final product. Continuous flow chemistry can also be utilized to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique structure makes it valuable in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Spiro[cyclopentane-1,2'-pyrano[2,3-b]pyridin]-4'-one

  • 6'-Ethyl-10'-hydroxy-3',4'-dihydro-8'-H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

Properties

CAS No.

2648957-52-0

Molecular Formula

C13H15NO2

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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